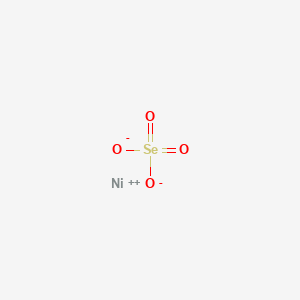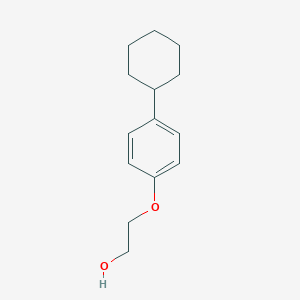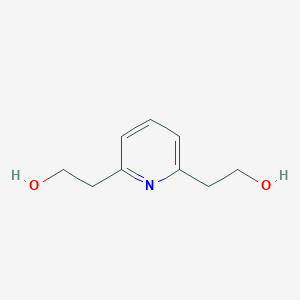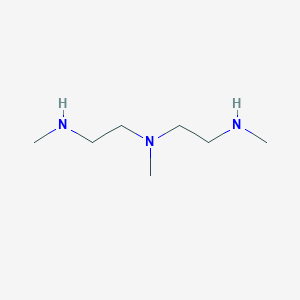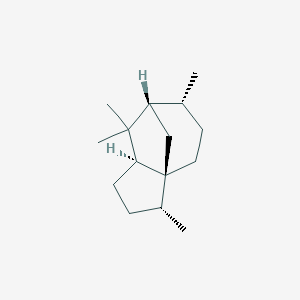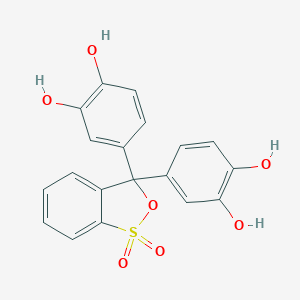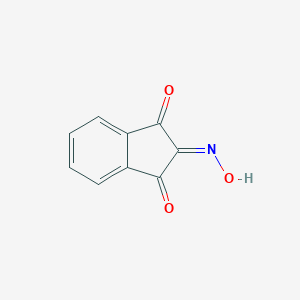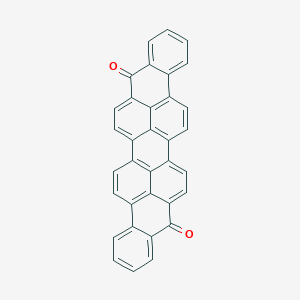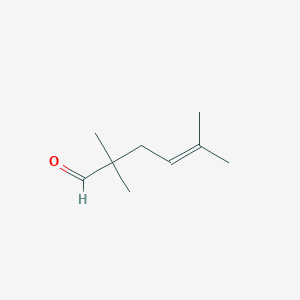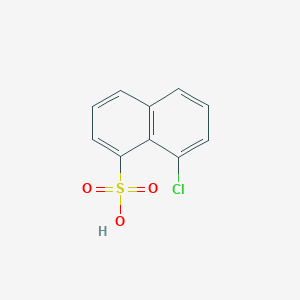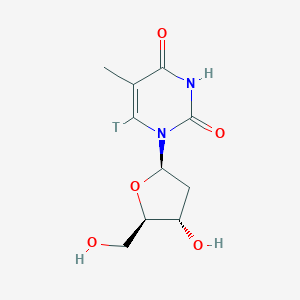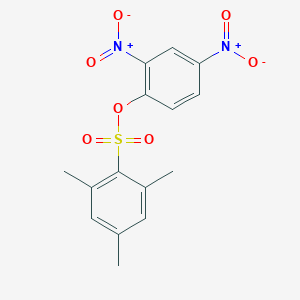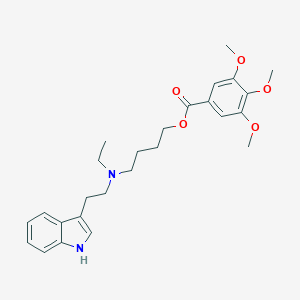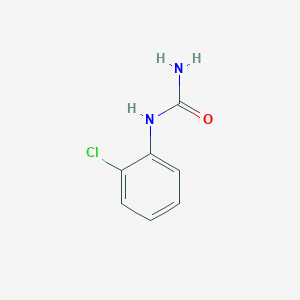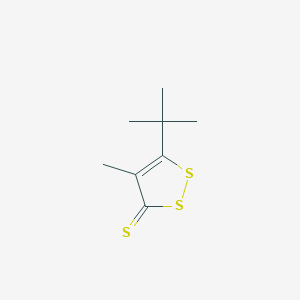
5-Tert-butyl-4-methyldithiole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Tert-butyl-4-methyldithiole-3-thione (also known as sulforaphane) is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. It has been extensively studied for its potential health benefits, including its anticancer properties. In
作用机制
Sulforaphane works by activating a transcription factor called Nrf2, which regulates the expression of genes involved in antioxidant defense and detoxification. It also inhibits the activity of enzymes involved in carcinogenesis and promotes the elimination of carcinogens from the body.
生化和生理效应
Sulforaphane has been shown to increase the levels of glutathione, a powerful antioxidant, in the body. It also activates enzymes involved in detoxification, such as phase II enzymes, which help eliminate carcinogens from the body. In addition, it has been shown to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation.
实验室实验的优点和局限性
One advantage of using sulforaphane in lab experiments is that it is a natural compound found in food, which makes it safe for human consumption. It is also relatively easy to synthesize from glucoraphanin. However, one limitation is that it may be difficult to control the dose and bioavailability of sulforaphane in lab experiments, as it is rapidly metabolized in the body.
未来方向
There are several future directions for research on sulforaphane. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, more research is needed to understand the optimal dose and bioavailability of sulforaphane for different health conditions.
合成方法
5-Tert-butyl-4-methyldithiole-3-thione can be synthesized from glucoraphanin, a glucosinolate found in cruciferous vegetables, through the action of myrosinase, an enzyme that is released when the vegetables are chewed or chopped. The myrosinase converts glucoraphanin into sulforaphane, which is then absorbed by the body.
科学研究应用
Sulforaphane has been extensively studied for its potential health benefits, including its anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various types of cancer, including breast, prostate, colon, and lung cancer. It has also been shown to have anti-inflammatory and antioxidant properties, which may help prevent chronic diseases such as heart disease, diabetes, and Alzheimer's disease.
属性
CAS 编号 |
13120-76-8 |
|---|---|
产品名称 |
5-Tert-butyl-4-methyldithiole-3-thione |
分子式 |
C8H12S3 |
分子量 |
204.4 g/mol |
IUPAC 名称 |
5-tert-butyl-4-methyldithiole-3-thione |
InChI |
InChI=1S/C8H12S3/c1-5-6(8(2,3)4)10-11-7(5)9/h1-4H3 |
InChI 键 |
LHPLBUMEHBVPAN-UHFFFAOYSA-N |
SMILES |
CC1=C(SSC1=S)C(C)(C)C |
规范 SMILES |
CC1=C(SSC1=S)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



